Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dihydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-2-13-8(12)11-3-5-6(4-11)10-14-7(5)9/h2-4,9H2,1H3 |
InChI Key |
GJEJGEPQIZPLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(ON=C2C1)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Core via Hydroxylamine-Mediated Cyclization
In a protocol analogous to US3562285A, the isoxazole ring is formed by treating a pyrrolidine precursor containing a nitrile group with hydroxylamine hydrochloride under basic conditions. For example:
-
Starting Material : N-Carbethoxy-3-imino-4-cyanopyrrolidine.
-
Reagents : Hydroxylamine hydrochloride, aqueous NaOH.
-
Conditions : Reflux in ethanol for 6–8 hours.
-
Intermediate : N-Carbethoxy-3-amino-4-(hydroxyimino)pyrroline.
-
Cyclization : Acid-catalyzed intramolecular cyclization yields the isoxazole ring.
Critical Parameters :
-
Temperature : Prolonged reflux (>6 hours) ensures complete cyclization.
-
Yield : ~70–80% after recrystallization from aqueous ethanol.
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient dipolarophiles is a robust method for isoxazole synthesis. Applied to pyrrolo-isoxazoles, this approach offers regioselectivity and functional group tolerance.
Nitrile Oxide Generation and Cycloaddition
-
Nitrile Oxide Precursor : Chlorooxime derived from 3-cyanopyrrolidine.
-
Dipolephile : Ethyl acrylate or acetylene derivatives.
-
Conditions : In situ generation of nitrile oxide using triethylamine, followed by cycloaddition at 0–25°C.
Example Protocol :
-
Chlorooxime (1.2 equiv), ethyl propiolate (1.0 equiv), and triethylamine (2.0 equiv) in dichloromethane.
-
Stirred for 12 hours at room temperature.
Advantages :
-
High regiochemical control.
-
Compatibility with ester functionalities.
Condensation Reactions with Amino Esters
Condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with α,β-unsaturated carbonyl compounds provides access to fused isoxazole systems. This method, inspired by Ambeed’s pyrazole synthesis, involves base-mediated coupling.
Base-Catalyzed Coupling and Cyclization
-
Reactants :
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Ethyl 3-ethoxyacrylate.
-
-
Base : Cesium carbonate (2.0 equiv) in DMF.
-
Conditions : 110°C for 16 hours.
-
Workup : Acidification with acetic acid, extraction with dichloromethane, and recrystallization from ethanol.
Outcome :
-
Product : Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (92% yield).
-
Adaptation : Replacing pyrazole with pyrrolidine derivatives may yield the target isoxazole.
Optimization Tips :
-
Solvent : DMF enhances reaction efficiency at high temperatures.
-
Purification : Recrystallization from ethanol removes unreacted starting materials.
Acylation and Functionalization of the Amino Group
Post-cyclization acylation introduces diversity into the pyrrolo-isoxazole scaffold. The patent US3562285A demonstrates this using 3,4,5-trimethoxybenzoyl chloride or acetic anhydride.
Acylation Protocol
-
Substrate : Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate.
-
Acylating Agent : 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv).
-
Base : Pyridine (1.2 equiv) in methylene chloride.
-
Conditions : Stirred at room temperature for 24 hours.
-
Workup : Evaporation, trituration with water, and recrystallization from acetone.
Key Observations :
-
Solvent Choice : Methylene chloride minimizes side reactions.
-
Temperature : Room temperature prevents decomposition of acid-sensitive intermediates.
Industrial-Scale Considerations and Challenges
Purification Challenges
Yield Optimization
-
Catalyst Screening : Cs2CO3 outperforms K2CO3 or NaHCO3 in condensation reactions.
-
Stoichiometry : Excess acylating agents (1.2–1.5 equiv) drive reactions to completion.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Cyclization | 70–80 | 95–98 | High | Long reaction times |
| 1,3-Dipolar Addition | 65–75 | 90–95 | Moderate | Regioselectivity control |
| Condensation | 85–92 | 97–99 | High | Solvent toxicity |
| Acylation | 45–50 | 98–99 | High | Low functional diversity |
Chemical Reactions Analysis
Substitution Reactions
The amino group (-NH₂) participates in nucleophilic substitution, enabling diverse derivatization pathways.
Acylation
Reaction with acylating agents introduces protective or functional groups:
Mechanism : The amino group attacks the electrophilic carbonyl carbon, forming an amide bond. Pyridine acts as a catalyst by neutralizing HCl byproducts .
Alkylation
Alkyl halides facilitate the introduction of alkyl chains:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloro-1-(1H-indol-3-yl)ethanone | Reflux (12 hr, EtOH/Et₃N) | 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole | 81% |
Mechanism : Nucleophilic displacement of chloride followed by intramolecular cyclization eliminates water .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Isoxazolo[5,4-b]pyridine Formation
Reaction with ethyl 2-cyano-3-ethoxyacrylate under thermal conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-cyano-3-ethoxyacrylate | 180–185°C (6 hr, triethylamine) | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | 65% |
Key Observations :
-
IR spectra confirm ester (1691 cm⁻¹) and C=N (1646 cm⁻¹) functionalities .
-
¹H-NMR signals at δ 8.18 ppm (aromatic proton) and δ 4.29 ppm (ester -OCH₂CH₃) validate the structure .
Oxidation of Amino Group
Hypothetically, the -NH₂ group could be oxidized to nitro (-NO₂) using strong oxidizers like KMnO₄ or H₂O₂, though experimental validation is required.
Ester Reduction
The ethyl ester (-COOEt) may be reduced to a primary alcohol (-CH₂OH) using agents like LiAlH₄. This transformation is common in ester chemistry but not explicitly documented for this compound.
Comparative Reactivity
The fused pyrrole-isoxazole system influences reactivity compared to simpler analogs:
| Compound | Key Reactivity Differences |
|---|---|
| Ethyl 3-amino-5-methylisoxazole | Lacks fused pyrrole ring, reducing steric hindrance and electronic conjugation effects. |
| Ethyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate | Structural isomerism alters regioselectivity in substitution reactions. |
Biological Relevance of Reaction Products
Derivatives exhibit pharmacological potential:
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that certain derivatives of this compound demonstrate promising anticancer effects, particularly against lung cancer cells. For instance, compounds synthesized from this base structure showed varying degrees of inhibition on A549 lung cancer cells compared to standard treatments like doxorubicin .
Organic Synthesis
In organic synthesis, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create diverse derivatives with tailored functionalities. For example:
- Oxidation Reactions : The amino group can be oxidized to form nitro derivatives.
- Reduction Reactions : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions with alkyl halides or acyl chlorides.
Case Studies
- Anticancer Evaluation : A study evaluated several derivatives for their anticancer properties against A549 lung cancer cells. Compounds derived from this compound exhibited excellent activity levels, indicating potential for further development as therapeutic agents .
- Electrochemical Behavior : Research into the electrochemical behavior of isoxazole derivatives demonstrated their potential as antioxidant agents. The study highlighted the importance of substituents on the aromatic rings influencing the electrochemical properties and biological activities of these compounds .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated based on molecular formula (C₈H₁₁N₃O₃).
Pharmacological Activity Comparisons
- This suggests that the amino group in the target compound may enhance interactions with monoamine transporters or enzymes .
- Benzyl ester analog : The benzyl ester increases molecular weight (259.26 vs. ~213.21) and lipophilicity, likely altering blood-brain barrier penetration and metabolic stability compared to the ethyl ester .
- Edotecarin: While sharing a pyrrolo core, edotecarin’s extended aromatic system and glucopyranosyl moiety enable DNA topoisomerase I inhibition, highlighting how structural complexity expands therapeutic applications .
Substituent Effects on Bioactivity
- Amino vs. Acetamido: The 3-amino group’s nucleophilicity may enhance interactions with amine receptors or transporters, whereas the acetamido group in CL-62375 may stabilize the compound against enzymatic degradation, prolonging its activity .
- Ethyl vs. Benzyl ester : Ethyl esters generally exhibit faster metabolic hydrolysis than benzyl esters, suggesting the target compound may have shorter half-life but improved solubility .
Biological Activity
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring fused with an isoxazole moiety , contributing to its distinctive chemical properties. Its molecular formula is , with a molecular weight of approximately 180.16 g/mol. The presence of both amino and ester functional groups enhances its versatility as a chemical intermediate and potential therapeutic agent.
This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. Notably, it acts as a noncompetitive inhibitor of tyrosine hydroxylase , an enzyme crucial for dopamine synthesis. This inhibition can be reversed by substrates like tyrosine, suggesting that the compound may play a role in regulating dopaminergic pathways, which are implicated in various neurological disorders .
Neuropharmacological Effects
Research indicates that this compound can affect dopaminergic pathways by inhibiting key enzymes involved in dopamine production. Such interactions make it a candidate for pharmacological applications targeting neurodegenerative diseases and mood disorders. Its ability to modulate neurotransmitter synthesis positions it as a potential lead compound for developing new treatments in these areas .
Anticancer Properties
This compound has shown promise in anticancer research. Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC50 values ranging from 5.0 to 18.0 µM .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits notable cytotoxicity against cancer cell lines, with some derivatives outperforming established chemotherapeutic agents like 5-fluorouracil .
- Enzyme Inhibition Studies : Interaction studies reveal that this compound can modulate enzyme activity related to neurotransmitter synthesis, highlighting its potential role in treating mood disorders and neurodegenerative diseases .
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate?
Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including cyclization and functionalization. A validated approach involves:
- Cyclocondensation : Reacting ethyl glycinate derivatives with isoxazole precursors under reflux in aprotic solvents (e.g., DMF) to form the pyrrolo-isoxazole core .
- Amino Group Introduction : Post-cyclization amidation or substitution, as described in U.S. Patent 3562287, using N-substituted acetimidoyl reagents to install the 3-amino group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
Advanced: How can contradictory crystallographic data for this compound be resolved?
Answer:
Structural ambiguities often arise due to disorder in the pyrrolo-isoxazole ring or solvent inclusion. Methodological solutions include:
- High-Resolution X-ray Diffraction : Use SHELXL for refinement, emphasizing the "L.S." command to handle positional disorder. A typical protocol involves collecting data at 100 K to minimize thermal motion artifacts .
- Twinned Data Handling : For crystals with non-merohedral twinning, apply the BASF parameter in SHELXL to deconvolute overlapping reflections .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul geometry analysis to validate bond lengths/angles against similar heterocycles .
Basic: Which spectroscopic techniques are optimal for confirming the compound’s structure?
Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : ESI+ mode to observe [M+H]⁺, with exact mass matching ±2 ppm error.
- IR Spectroscopy : Stretching bands for NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Advanced: What experimental designs are suitable for studying its biogenic amine-depleting activity?
Answer:
Key in vivo and in vitro approaches include:
- Rodent Models : Administer the compound intraperitoneally (10–50 mg/kg) in Sprague-Dawley rats. Measure catecholamine (norepinephrine, dopamine) and serotonin levels in brain homogenates using HPLC-ECD with a C18 column (mobile phase: 0.1 M phosphate buffer, pH 3.0, 10% methanol) .
- Mechanistic Probes : Co-administer tyrosine hydroxylase inhibitors (e.g., α-methyl-p-tyrosine) to differentiate between synthesis inhibition and vesicular depletion .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values for amine depletion.
Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?
Answer:
Strategies to optimize SAR include:
- Substituent Variation : Synthesize derivatives with modifications at the 3-amino group (e.g., alkylation, acylation) and isoxazole ring (halogenation, methylation) .
- In Silico Screening : Perform molecular docking (AutoDock Vina) against monoamine transporters (SERT, NET) to prioritize analogs with predicted high affinity .
- Functional Assays : Test analogs in HEK293 cells expressing human SERT/NET using [³H]-neurotransmitter uptake inhibition assays (IC₅₀ determination) .
Basic: What are the critical purity criteria for this compound in pharmacological studies?
Answer:
- Chromatographic Purity : ≥98% by HPLC (C18 column, 30% acetonitrile/70% water, 1 mL/min flow rate, UV detection at 254 nm) .
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
- Residual Solvents : GC-MS analysis to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for DMF) .
Advanced: How can computational methods predict the compound’s metabolic stability?
Answer:
- Metabolite Prediction : Use GLORYx or BioTransformer to identify likely Phase I/II metabolites (e.g., ester hydrolysis, isoxazole ring oxidation) .
- CYP450 Inhibition Assays : Incubate the compound with human liver microsomes and CYP-specific substrates (e.g., phenacetin for CYP1A2) to assess inhibitory potential .
- Half-Life Estimation : Apply in vitro t₁/₂ measurements in hepatocyte suspensions (37°C, 5% CO₂) with LC-MS/MS quantification.
Basic: What safety precautions are essential when handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves due to potential irritancy (unclassified in GHS but structurally similar to reactive heterocycles) .
- Spill Management : Neutralize with 10% sodium bicarbonate, followed by absorption with vermiculite.
- Waste Disposal : Incinerate at >1000°C in a licensed facility to avoid environmental release .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA-3 column (hexane/isopropanol 90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G**) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to enforce stereocontrol .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems : Use 10% DMSO/PBS with sonication (30 min, 40 kHz) to achieve 1–5 mM stock solutions .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (oil-in-water emulsion) to enhance bioavailability .
- Prodrug Design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
